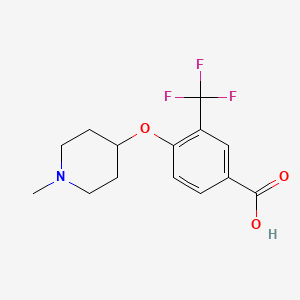

2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol

Overview

Description

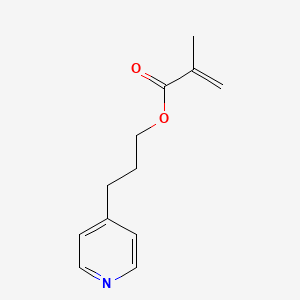

“2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol” is a chemical compound. It is also known as 2-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-ol hydrochloride . The compound has a molecular weight of 233.66 . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol” is 1S/C8H14F3NO.ClH/c9-8(10,11)7-2-1-3-12(6-7)4-5-13;/h7,13H,1-6H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol” is a powder that is stored at room temperature . The compound has a molecular weight of 233.66 .Scientific Research Applications

- GABA Receptor Modulators : Scientists investigate its derivatives as potential noncompetitive GABA receptor antagonists, which could have implications in treating neurological disorders .

- Cytochrome P450 Inhibitors : The compound may serve as a scaffold for developing inhibitors of human cytochrome P450 enzymes, crucial for drug metabolism .

- Enantioselective Synthesis : Researchers use this compound to synthesize enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. These compounds find applications in organic synthesis and catalysis .

- Lung Epithelium Gene Editing : Lead lipid nanoparticles containing this compound allow efficient gene editing in lung epithelial cells. This has implications for gene therapy in congenital lung diseases .

- A derivative of this compound was evaluated for anti-tubercular activity against Mycobacterium tuberculosis. It showed promise as a potential antitubercular agent .

Medicinal Chemistry and Drug Development

Organocatalysis and Chemical Synthesis

Gene Therapy and Nanoparticles

Antitubercular Activity

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been found to play significant roles in the pharmaceutical industry .

Mode of Action

It’s known that the trifluoromethyl group often contributes to the bioactivity of pharmaceuticals by enhancing their lipophilicity and metabolic stability .

Biochemical Pathways

Piperidine derivatives have been found to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

It’s known that the trifluoromethyl group can enhance the metabolic stability of pharmaceuticals .

Result of Action

Compounds with similar structures have shown various pharmacological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution .

properties

IUPAC Name |

2-[4-(trifluoromethyl)piperidin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c9-8(10,11)7-1-3-12(4-2-7)5-6-13/h7,13H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOVVPLMBDVDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)

![7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B3158649.png)

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B3158659.png)